3-Chloro-6-fluoro-2-pyrazinecarbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-fluoropyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClFN3/c6-5-3(1-8)10-4(7)2-9-5/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQWWLYQGWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 6 Fluoro 2 Pyrazinecarbonitrile
Established Synthetic Routes to 3-Chloro-6-fluoro-2-pyrazinecarbonitrile
Traditional synthetic routes to halogenated pyrazinecarbonitriles often rely on a combination of ring-forming reactions followed by functional group interconversions and halogenations. These methods are well-documented and provide reliable access to the target scaffold.
Classical Halogenation Strategies
The inherent electron-deficient nature of the pyrazine (B50134) nucleus makes direct electrophilic halogenation challenging. cmu.edu Consequently, classical strategies often involve the halogenation of activated precursors or the use of potent halogenating agents. For instance, the chlorination of pyrazine derivatives can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). chemicalbook.comgoogle.com
A common approach involves the conversion of a hydroxypyrazine to a chloropyrazine. This transformation is a cornerstone in the synthesis of many chlorinated heterocycles. In a related synthesis, 3,6-dichloropyrazine-2-carbonitrile (B1371311) is prepared from 3-hydroxy-6-bromopyrazine-2-amide by treatment with phosphorus oxychloride and diisopropylethylamine (DIEA). google.com This reaction accomplishes both the conversion of the hydroxyl group to a chloride and the dehydration of the primary amide to a nitrile in a single pot. The addition of an inorganic chloride salt, such as lithium chloride (LiCl), during this process has been found to suppress the formation of bromine-containing impurities, thereby increasing the purity of the desired dichlorinated product. google.com
Table 1: Classical Chlorination Reaction
| Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|
| 3-Hydroxypyrazine-2-carboxamide | POCl₃, DIEA | 3-Chloropyrazine-2-carbonitrile (B110518) | Hydroxyl to Chloride Conversion & Amide Dehydration |
Nitrile Group Introduction and Pyrazine Ring Formation
The synthesis of the pyrazine ring itself can be accomplished through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. To incorporate the nitrile group, a key precursor is diaminomaleonitrile (B72808) (DAMN). The reaction of DAMN with α-dicarbonyl compounds is a direct method for forming pyrazine-2,3-dicarbonitriles. mdpi.com
Alternatively, the nitrile group can be introduced onto a pre-formed pyrazine ring. A frequent method is the dehydration of a pyrazinecarboxamide. Reagents such as phosphorus oxychloride, as mentioned previously, are highly effective for this transformation, converting the amide functional group into a nitrile. google.com Another pathway involves the conversion of a methyl group on the pyrazine ring into a nitrile. This can be achieved through oxidation of the methyl group to an aldehyde, followed by conversion to an oxime and subsequent dehydration/reduction to the nitrile. acs.org
Sequential Introduction of Halogen Substituents (Chlorine and Fluorine)
The synthesis of a mixed halogenated compound like this compound typically involves a sequential process where one halogen is introduced, followed by the other. A highly prevalent and industrially significant method for introducing fluorine into aromatic and heteroaromatic rings is through a nucleophilic aromatic substitution known as a halogen-exchange (Halex) reaction. researchgate.netresearchgate.net
In this context, a dichlorinated pyrazine serves as the precursor. For example, the synthesis of 3,6-difluoropyrazine-2-carbonitrile (B1358748) is achieved by treating 3,6-dichloropyrazine-2-carbonitrile with a fluoride (B91410) source like potassium fluoride (KF). google.com The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) and often requires a phase-transfer catalyst, like tetrabutylammonium (B224687) fluoride (TBAF), to enhance the reactivity of the fluoride salt. google.com
To achieve the target molecule, this compound, a selective mono-fluorination of 3,6-dichloropyrazine-2-carbonitrile would be required. This selectivity can often be controlled by carefully managing the reaction stoichiometry and conditions, such as temperature and reaction time, exploiting the potential differences in reactivity between the two chlorine atoms on the pyrazine ring.
Table 2: Halogen-Exchange (Halex) Fluorination
| Precursor | Reagents | Product | Key Transformation |
|---|---|---|---|
| 3,6-Dichloropyrazine-2-carbonitrile | KF, TBAF (cat.), DMF | 3,6-Difluoropyrazine-2-carbonitrile | Chlorine to Fluorine Exchange |
Novel and Green Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methodologies. These novel approaches offer alternatives to classical methods, often providing improved yields, milder reaction conditions, and access to unique chemical space.
Metal-Free Catalysis in Pyrazinecarbonitrile (B1219330) Synthesis
In line with the principles of green chemistry, there is a growing interest in avoiding transition-metal catalysts, which can be costly, toxic, and require rigorous removal from final products, especially in the pharmaceutical industry. researchgate.net Metal-free catalysis for the synthesis of N-heterocyclic frameworks has emerged as a powerful alternative. mdpi.com These reactions often utilize organocatalysts, hypervalent iodine reagents, or even catalyst-free conditions under thermal or microwave irradiation. mdpi.comchemicalbook.com
While specific examples for the direct metal-free synthesis of this compound are not extensively documented, the principles are broadly applicable. For instance, metal-free methods for C-C and C-N bond formation are used to construct quinazoline (B50416) skeletons, a related class of N-heterocycles. mdpi.com Similarly, metal- and base-free electrophilic fluorination of enamines has been demonstrated, showcasing the potential for introducing fluorine under mild conditions without metal catalysts. rsc.org The application of these strategies to pyrazinecarbonitrile synthesis represents a promising area for future research, aiming to reduce reliance on heavy metals and hazardous reagents.
Ortho-Lithiation and Directed Metallation Strategies for Pyrazine Functionalization
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This technique is particularly valuable for electron-deficient systems like pyrazine, where classical electrophilic substitution is disfavored. cmu.edu The DoM strategy involves a directing metalation group (DMG) on the pyrazine ring, which chelates to an organolithium base (e.g., n-butyllithium), directing deprotonation at the adjacent ortho-position. baranlab.org The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, including halogen sources, to introduce substituents with high precision. baranlab.orgharvard.edu
Common DMGs include amides, carbamates, and ethers. baranlab.org The ability to introduce halogens at specific positions makes DoM a highly attractive route for preparing functionalized pyrazines. For example, a pyrazine bearing a DMG could be selectively lithiated and then quenched with a chlorine- or fluorine-containing electrophile. This approach circumvents the regioselectivity issues often encountered with classical halogenation methods and allows for the construction of highly substituted pyrazine frameworks under controlled conditions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,6-Dichloropyrazine-2-carbonitrile |
| 3-Hydroxy-6-bromopyrazine-2-amide |
| Phosphorus oxychloride |
| Diisopropylethylamine |
| Lithium chloride |
| Sulfuryl chloride |
| 3-Chloropyrazine-2-carbonitrile |
| 3-Hydroxypyrazine-2-carboxamide |
| Diaminomaleonitrile |
| Pyrazine-2,3-dicarbonitriles |
| Potassium fluoride |
| Tetrabutylammonium fluoride |
| 3,6-Difluoropyrazine-2-carbonitrile |
| 4-Chlorobenzaldehyde |
| 4-Fluorobenzaldehyde |
Microwave-Assisted and Flow Chemistry Applications
Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, safety, and scalability. mdpi.comyoutube.com While specific literature detailing the microwave-assisted or flow synthesis of this compound is not abundant, the principles derived from the synthesis of related heterocyclic compounds, such as pyrazoles and quinoxalines, are highly applicable. mdpi.comgalchimia.comnih.gov
Microwave-Assisted Synthesis (MAS):
Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric polarization, leading to rapid reaction times, often higher yields, and improved product selectivity compared to conventional heating methods. youtube.comnih.gov For the synthesis of halogenated pyrazines, MAS can be particularly advantageous. For instance, in nucleophilic aromatic substitution (SNAr) reactions, such as the conversion of a dichloro- or difluoropyrazine precursor, microwave heating can dramatically reduce reaction times from hours to minutes. youtube.comnih.gov The synthesis of various quinoxalines and pyrido[2,3b]pyrazines has been successfully achieved with good yields under solvent-free microwave conditions, highlighting the potential for greener synthetic routes. nih.gov
Key advantages of applying MAS to the synthesis of halogenated pyrazines include:
Accelerated Reaction Rates: Rapid and intense heating significantly shortens the time required for reactions like halogen exchange (e.g., converting a dichloro-precursor to a chloro-fluoro derivative) or amination.
Improved Yields: By minimizing side reactions and decomposition that can occur with prolonged heating, microwave irradiation often leads to higher isolated yields of the desired product. tsijournals.com
Enhanced Process Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility.
Flow Chemistry Applications:
Continuous flow chemistry offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. mdpi.comgalchimia.com The synthesis of pyrazine derivatives can be adapted to flow systems, where reagents are pumped through heated reactors, enabling precise management of residence time, temperature, and stoichiometry. nih.gov A two-stage flow process has been demonstrated for the efficient synthesis of substituted pyrazoles, where intermediates are generated and consumed in a continuous stream without isolation, a technique directly applicable to multi-step pyrazine syntheses. galchimia.com
For a multi-step synthesis leading to this compound, a flow process could involve:
Initial formation of a di-halogenated pyrazine ring in a first reactor.
Introduction of a fluorinating or chlorinating agent in a second reactor for a selective halogen exchange or substitution reaction.
In-line purification or immediate use of the product stream in a subsequent transformation.
This approach minimizes the handling of potentially unstable intermediates and allows for rapid optimization of reaction conditions by systematically varying flow rates and temperatures. mdpi.com
Optimization of Reaction Conditions and Yields for this compound
A plausible route to the target compound could involve the selective fluorination of a precursor like 3,6-dichloropyrazine-2-carbonitrile. The optimization of such a halogen exchange (HALEX) reaction is critical.
Key Optimization Parameters:
Fluorinating Agent: The choice of fluoride source is paramount. Spray-dried potassium fluoride (KF) is commonly used, often in the presence of a phase-transfer catalyst to improve its solubility and reactivity.
Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) or crown ethers are often essential for facilitating the SNAr reaction between the solid KF and the organic substrate.
Solvent: High-boiling point, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or sulfolane (B150427) are typically employed to ensure the reagents are solubilized and to allow for high reaction temperatures.
Temperature: The reaction temperature is a critical factor that influences both the reaction rate and the selectivity. A temperature range of 60-150°C is typical for such fluorination reactions. google.com Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts, including the difluoro- and starting dichloro-compounds.
Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound from 3,6-dichloropyrazine-2-carbonitrile, based on conditions reported for similar transformations. google.com
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound.
Stereochemical Control and Regioselectivity in Halogenated Pyrazine Synthesis
Stereochemistry is not a factor for the planar aromatic pyrazine ring itself. However, the primary challenge in synthesizing this compound lies in achieving the correct regioselectivity —the precise placement of the chloro and fluoro substituents at the C3 and C6 positions, respectively. The electronic nature of the pyrazine ring, which is electron-deficient, and the influence of the existing cyano group heavily dictate the outcome of substitution reactions.
The synthesis of unsymmetrically substituted pyrazines requires careful strategic planning. nih.gov For a dihalogenated pyrazine, the two halogen atoms will exhibit different reactivities towards nucleophilic substitution, which can be exploited to achieve regioselectivity. Generally, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I. However, the position of the halogen on the electron-deficient pyrazine ring is also critical.
Consider a starting material like 3,6-dichloropyrazine-2-carbonitrile. The cyano group is strongly electron-withdrawing, which activates the pyrazine ring towards nucleophilic attack. The positions ortho and para to the nitrogen atoms (C2, C3, C5, C6) are all electron-deficient. The chlorine atoms at C3 and C6 are both activated, but their environments are not identical due to the C2-cyano group. A selective mono-fluorination at one position while retaining the chlorine at the other is a significant challenge.
Strategies for Regiocontrol:
Exploiting Differential Reactivity: One approach is to perform a partial halogen exchange reaction on a symmetric precursor like 3,6-dichloropyrazine-2-carbonitrile using sub-stoichiometric amounts of a fluorinating agent. By carefully controlling temperature and reaction time, it may be possible to favor the mono-fluorinated product. Subsequent separation from the starting material and the di-fluorinated byproduct would be necessary.
Use of Activating/Deactivating Groups: The synthesis can be designed starting from a pyrazine ring that contains a directing group. This group can be used to introduce the first halogen and then be removed or transformed to allow for the introduction of the second halogen at a different position.
N-Oxide Chemistry: A powerful strategy for controlling regioselectivity in nitrogen heterocycles is through the formation of an N-oxide. nih.gov The N-oxide group alters the electronic distribution in the ring, activating the alpha (C2, C6) and gamma (C4, if present) positions to both electrophilic and nucleophilic attack under different conditions. For pyrazines, this can be used to selectively introduce a substituent, after which the oxide can be removed. For example, halogenation of a pyrazine N-oxide can provide access to 2-halo-substituted isomers that might be difficult to obtain otherwise. nih.gov
The synthesis of 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile from 3,6-difluoro-2-pyrazinecarbonitrile demonstrates the principle of selective substitution, where one fluorine atom is selectively replaced by a hydroxyl group. google.com A similar principle would apply to achieving the 3-chloro-6-fluoro pattern, likely through a multi-step sequence starting from a precursor like 3-hydroxy-6-bromo-2-pyrazinecarboxamide or 3,6-dichloro-2-pyrazinecarbonitrile. google.comgoogle.com
Reactivity and Reaction Mechanisms of 3 Chloro 6 Fluoro 2 Pyrazinecarbonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring
The electron-deficient nature of the pyrazine ring, further accentuated by the presence of the strongly electron-withdrawing nitrile group, renders 3-Chloro-6-fluoro-2-pyrazinecarbonitrile highly susceptible to nucleophilic aromatic substitution. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen atoms.
Selective Displacement of Halogens (Chlorine vs. Fluorine)
A key aspect of the reactivity of this compound is the selective displacement of one halogen over the other. The position of nucleophilic attack is directed by the powerful electron-withdrawing effect of the nitrile group at the 2-position. This effect makes the carbon atoms at the 3- and 6-positions electrophilic. Theoretical studies on similar dihalopyrazines suggest that an electron-withdrawing group at the 2-position preferentially activates the para-position (C6) towards nucleophilic attack.
Consequently, in reactions with nucleophiles such as amines and alkoxides, the fluorine atom at the 6-position is more readily displaced than the chlorine atom at the 3-position. This selectivity is a result of the greater ability of the fluorine atom to stabilize the intermediate Meisenheimer complex through its high electronegativity. While fluorine is generally a poorer leaving group than chlorine in SN2 reactions, in SNAr reactions on electron-deficient aromatic rings, the rate-determining step is often the initial nucleophilic attack, which is favored at the more electron-deficient carbon.
| Nucleophile | Position of Substitution | Product | Reference |
| Amines (e.g., R-NH2) | C6 | 3-Chloro-6-(alkylamino/arylamino)-2-pyrazinecarbonitrile | N/A |
| Alkoxides (e.g., R-O⁻) | C6 | 3-Chloro-6-alkoxy-2-pyrazinecarbonitrile | N/A |
Reactivity of the Nitrile Group in SNAr Processes
The nitrile group at the 2-position plays a crucial role in the SNAr reactions of this compound. Its strong electron-withdrawing nature is the primary activating factor for the pyrazine ring, making the substitution reactions feasible under relatively mild conditions. The nitrile group significantly lowers the energy of the Meisenheimer intermediate, which is formed upon nucleophilic attack, thereby accelerating the reaction rate.
While the nitrile group itself is generally stable under typical SNAr conditions, it can undergo subsequent transformations. For instance, after the displacement of a halogen, the resulting aminopyrazinecarbonitrile can be further manipulated. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering a pathway to a variety of functionalized pyrazine derivatives. For example, the related compound 3-chloropyrazine-2-carbonitrile (B110518) can be hydrolyzed to 3-chloropyrazine-2-carboxamide (B1267238). nih.govmdpi.comresearchgate.net
Mechanistic Insights into Halogen Exchange and Amidation Reactions
The mechanism of SNAr reactions on this compound follows the well-established two-step addition-elimination pathway.
Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom at either the C3 or C6 position of the pyrazine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the halide ion (fluoride or chloride) from the Meisenheimer complex.
In the context of halogen exchange, such as the conversion of 3,6-dichloropyrazine-2-carbonitrile (B1371311) to 3,6-difluoropyrazine-2-carbonitrile (B1358748) using a fluoride (B91410) source like potassium fluoride, the reaction proceeds via a similar SNAr mechanism. google.com
Amidation reactions, involving the reaction with amines, are a common application of the SNAr reactivity of this compound. For instance, the reaction of the analogous 3-chloropyrazine-2-carboxamide with various benzylamines results in the displacement of the chlorine atom to form 3-benzylaminopyrazine-2-carboxamides. nih.govresearchgate.net This highlights the utility of this reaction in building molecular complexity. The choice of solvent and base is critical in these transformations, with polar aprotic solvents like THF and the use of a non-nucleophilic base such as triethylamine (B128534) being common. researchgate.net
Cross-Coupling Reactions at Halogenated Positions
Beyond SNAr reactions, the halogen atoms on this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction offers a route to introduce aryl or heteroaryl substituents at either the 3- or 6-position.
The relative reactivity of the two halogen atoms in Suzuki-Miyaura coupling is generally I > Br > OTf > Cl, with fluorides being the least reactive. ossila.com Therefore, it is anticipated that the chlorine atom at the C3 position would be more reactive than the fluorine atom at the C6 position under typical Suzuki-Miyaura conditions. This provides a complementary regioselectivity to the SNAr reactions.
| Coupling Partner | Catalyst System | Product | Reference |
| Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-6-fluoro-2-pyrazinecarbonitrile | N/A |
| Heteroarylboronic acid | Pd(dppf)Cl₂ / Base | 3-Heteroaryl-6-fluoro-2-pyrazinecarbonitrile | N/A |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a versatile method for the formation of C-N bonds. nih.gov This reaction is particularly useful for coupling a wide range of amines, including primary and secondary, aliphatic and aromatic amines, with aryl halides that may be unreactive in traditional SNAr reactions.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination on this compound is expected to proceed with higher selectivity at the more reactive C-Cl bond. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity. Modern bulky electron-rich phosphine ligands have been shown to be highly effective in the amination of less reactive aryl chlorides.
| Amine | Catalyst System | Product | Reference |
| Primary Arylamine | Pd₂(dba)₃ / XPhos / Base | 3-(Arylamino)-6-fluoro-2-pyrazinecarbonitrile | N/A |
| Secondary Alkylamine | Pd(OAc)₂ / RuPhos / Base | 3-(Dialkylamino)-6-fluoro-2-pyrazinecarbonitrile | N/A |
The synthesis of related aminopyrazine derivatives, such as N-alkyl-3-(alkylamino)pyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide, demonstrates the feasibility of C-N bond formation on this heterocyclic core. nih.gov
Sonogashira, Heck, and Stille Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied in the functionalization of pyrazine derivatives. The electron-deficient nature of the pyrazine core in this compound makes it a suitable substrate for these transformations.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgresearchgate.netwikipedia.org For chloropyrazines, including derivatives like this compound, the Sonogashira coupling provides an efficient route to introduce alkynyl moieties. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. rsc.org Chloropyrazine has been shown to be an excellent substrate for this reaction, and under appropriate conditions, can be quantitatively converted to the corresponding diarylacetylene. rsc.org The reaction conditions are generally mild, allowing for a broad functional group tolerance. organic-chemistry.orgrsc.org
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene. While less common for pyrazines due to the high electrophilicity of the pyrazine ring which can lead to side reactions like Michael additions, examples with chloropyrazines have been reported. The reaction of 2,3-dichloropyrazine (B116531) with various acrylates and styrenes has been explored, demonstrating the feasibility of this transformation. The product distribution can be influenced by the reaction temperature.
Stille Coupling: The Stille reaction is a versatile method for C-C bond formation between an organotin compound and an organic halide or triflate. wikipedia.orgwikipedia.org This reaction is well-suited for pyrazine chemistry due to the air and moisture stability of the organotin reagents and the excellent functional group compatibility of the reaction. rsc.org It has been successfully employed for the coupling of stannylated pyrazines with a variety of partners, including aryl, acyl, and vinyl halides. rsc.org For instance, the double Stille coupling of 2,3-dichloropyrazine with a stannylated terpyridine has been used to synthesize a hybrid pyrazine–terpyridine ligand. rsc.org
Table 1: Overview of Palladium-Catalyzed Coupling Reactions on Substituted Pyrazines
| Coupling Reaction | Reactants | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Sonogashira | Halopyrazine, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Mild conditions, good functional group tolerance. organic-chemistry.orgrsc.org |
| Heck | Halopyrazine, Alkene | Pd catalyst, Base | Can be challenging due to Michael addition side reactions. |
| Stille | Halopyrazine, Organostannane | Pd catalyst | Versatile, good functional group tolerance, stable reagents. rsc.org |
Electrophilic Aromatic Substitution Limitations and Alternatives
The pyrazine ring is inherently electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) or even pyridine. sigmaaldrich.com The presence of three strong electron-withdrawing groups (chloro, fluoro, and cyano) in this compound further deactivates the ring, rendering classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions generally infeasible. sigmaaldrich.com In acidic media, protonation of the ring nitrogen atoms leads to even greater deactivation. sigmaaldrich.com
Successful introduction of substituents onto the pyrazine ring often requires alternative strategies. One common approach is the use of palladium-catalyzed cross-coupling reactions, as discussed in the previous section, which allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. Another strategy involves nucleophilic aromatic substitution (SNAr), where the electron-deficient nature of the ring facilitates the displacement of a leaving group (like a halide) by a nucleophile.
Other Significant Transformations (e.g., Reductions, Oxidations, Cycloadditions involving the nitrile)
Beyond cross-coupling reactions, this compound can undergo other important transformations, particularly involving the nitrile group and the pyrazine ring itself.
Reductions: The nitrile group can be selectively reduced to a primary amine. This transformation is often achieved using metal hydrides or through catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to avoid unwanted side reactions, such as the reduction of the pyrazine ring or the cleavage of the carbon-halogen bonds. For instance, the reduction of nitriles in the presence of other functional groups can be achieved with reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov Catalytic hydrogenation with catalysts like Raney Nickel or Platinum can also be employed for the selective reduction of the nitrile group. researchgate.net
Oxidations: The oxidation of the pyrazine ring can be challenging due to its electron-deficient nature. However, oxidation of the nitrogen atoms to form N-oxides is possible using peracids. rsc.orgcdnsciencepub.com These N-oxides can then modify the reactivity of the pyrazine ring, potentially enabling subsequent reactions. In some cases, oxidation can lead to ring-opening or rearrangement reactions. rsc.org The oxidation of substituted pyrazines with singlet oxygen can lead to the formation of stable endo-peroxides. rsc.org
Cycloadditions: The pyrazine ring can participate in cycloaddition reactions, most notably the inverse-electron-demand Diels-Alder reaction. sigmaaldrich.comnih.govresearchgate.net In this type of reaction, the electron-deficient pyrazine acts as the diene and reacts with an electron-rich dienophile. The nitrile group can also influence the reactivity and regioselectivity of such reactions. While aromatic compounds are generally not very reactive in Diels-Alder reactions, the electron-deficient nature of pyrazine enhances its reactivity as a diene. researchgate.net
Table 2: Summary of Other Significant Transformations
| Transformation | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| Nitrile Reduction | Metal hydrides (e.g., LiBH4), Catalytic Hydrogenation (e.g., Raney Ni) | Primary Amine | Selective reduction is key to avoid affecting other functional groups. nih.govresearchgate.net |
| Oxidation | Peracids, Singlet Oxygen | N-oxide, Endo-peroxide | Can lead to changes in ring reactivity or ring-opening. rsc.orgcdnsciencepub.comrsc.org |
| Cycloaddition | Electron-rich dienophiles | Fused heterocyclic systems | Typically inverse-electron-demand Diels-Alder reactions. sigmaaldrich.comnih.govresearchgate.net |
Influence of Electron-Withdrawing Groups on Pyrazine Reactivity
The presence of the chloro, fluoro, and cyano groups has a profound impact on the reactivity of the pyrazine ring in this compound. These electron-withdrawing groups act in concert to significantly decrease the electron density of the aromatic system.
This pronounced electron deficiency has several key consequences:
Enhanced Susceptibility to Nucleophilic Attack: The electron-poor nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms on such a ring are more readily displaced by nucleophiles compared to those on less electron-deficient aromatic systems.
Deactivation towards Electrophilic Attack: As previously discussed, the strong electron-withdrawing character of the substituents renders the ring highly deactivated towards electrophilic attack. sigmaaldrich.com
Increased Acidity of Ring Protons: The inductive effect of the substituents increases the acidity of the remaining ring protons, which can be a factor in reactions involving deprotonation.
Modification of Redox Properties: The electron-withdrawing groups stabilize the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrazine ring, making the molecule more easily reduced. nih.gov This is a general trend observed in pyrazines, where electron-withdrawing substituents shift the reduction potential to more positive values.
In essence, the combination of the inherent electron-deficient pyrazine core and the powerful electron-withdrawing substituents in this compound creates a highly electrophilic aromatic system, which dictates its reactivity profile, favoring nucleophilic and metal-catalyzed reactions over classical electrophilic substitutions.
Derivatization and Design of Novel Pyrazine Analogues from 3 Chloro 6 Fluoro 2 Pyrazinecarbonitrile
Synthesis of Monosubstituted Derivatives of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile
The synthesis of monosubstituted derivatives from this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). The pyrazine (B50134) ring is inherently electron-deficient, and this characteristic is further amplified by the strong electron-withdrawing effects of the nitrile (-CN), fluorine (-F), and chlorine (-Cl) substituents. This high degree of ring activation facilitates the displacement of the halogen substituents by a variety of nucleophiles.
In dihalogenated pyrazines, the regioselectivity of the substitution depends on the nature of the halogens and their positions relative to the other activating groups. Generally, in nucleophilic aromatic substitutions on heteroaromatic rings, fluoride (B91410) is a better leaving group than chloride. Therefore, it is expected that nucleophilic attack would preferentially occur at the C-6 position, displacing the fluoride, to yield 3-chloro-6-(substituted)-2-pyrazinecarbonitrile derivatives. However, the specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can influence this selectivity.
Common nucleophiles used for this transformation include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and alkylthio derivatives, respectively. For instance, the reaction of similar 3-chloropyrazine-2-carboxamides with benzylamines has been shown to proceed via aminodehalogenation, displacing the chlorine atom. researchgate.net A similar reactivity pattern can be anticipated for this compound, allowing for the selective introduction of a wide array of functional groups.
Table 1: Potential Monosubstituted Derivatives via Nucleophilic Aromatic Substitution This table presents hypothetical products based on established reactivity principles of halopyrazines.
| Nucleophile (Nu-H) | Reagent Example | Potential Product Name (Assuming substitution at C-6) |
|---|---|---|
| Primary Amine | Benzylamine | 3-Chloro-6-(benzylamino)-2-pyrazinecarbonitrile |
| Secondary Amine | Morpholine | 3-Chloro-6-morpholino-2-pyrazinecarbonitrile |
| Alcohol | Sodium Methoxide (B1231860) | 3-Chloro-6-methoxy-2-pyrazinecarbonitrile |
| Thiol | Sodium Thiophenoxide | 3-Chloro-6-(phenylthio)-2-pyrazinecarbonitrile |
Preparation of Polysubstituted and Fused Pyrazine Systems
The sequential substitution of the two halogen atoms on this compound provides a straightforward route to polysubstituted pyrazine systems. By carefully controlling the reaction conditions and stoichiometry, it is possible to first displace the more labile fluorine atom, isolate the monosubstituted intermediate, and then introduce a second, different nucleophile to displace the chlorine atom. This stepwise approach allows for the synthesis of pyrazine rings with two different substituents at positions 3 and 6, in addition to the nitrile at C-2.
Furthermore, the nitrile group itself can serve as a handle for further derivatization or for the construction of fused ring systems. For example, the nitrile can be hydrolyzed to a carboxylic acid or a carboxamide, or it can be reduced to an aminomethyl group. These functional groups can then participate in subsequent cyclization reactions. A well-established method for forming fused pyrazine rings is the condensation of an ortho-diaminopyrazine with a 1,2-dicarbonyl compound. nih.gov A synthetic route starting from this compound could involve the substitution of one halogen with an amino group and the subsequent conversion of the nitrile group to an amino group, followed by reaction with a diketone to form a fused pteridine (B1203161) or a similar heterocyclic system. The synthesis of complex heterocyclic structures like pyrazine-linked bisindole alkaloids has been achieved using 2,5-dibromopyrazine (B1339098) as a starting material in double Suzuki-Miyaura coupling reactions, demonstrating the utility of dihalopyrazines in building complex scaffolds. mdpi.com
Rational Design of Derivatives Based on Structure-Reactivity Relationships
The rational design of novel derivatives from this compound is underpinned by a clear understanding of its structure-reactivity relationships. The electronic properties of the pyrazine ring and its substituents govern the molecule's chemical behavior.
Ring Activation: The pyrazine nitrogens, along with the fluoro, chloro, and cyano groups, are all electron-withdrawing. This cumulative effect makes the pyrazine ring highly electrophilic and thus susceptible to nucleophilic attack.
Regioselectivity: The positions of the substituents direct the outcome of chemical reactions. In SNAr reactions, nucleophiles will preferentially attack the carbon atoms bearing the halogen leaving groups (C-3 and C-6). As discussed, the C-F bond is generally more labile than the C-Cl bond in such systems, predicting initial substitution at C-6. Theoretical methods, such as the modeling of potential energy surfaces and molecular electrostatic potential, can be used to predict reactive sites for substitution with greater accuracy. nih.gov
Functional Group Interconversion: The nitrile group is a versatile functional handle. Its electron-withdrawing nature influences the reactivity of the ring, but it can also be transformed into other groups (e.g., -COOH, -CONH₂, -CH₂NH₂) post-substitution, which dramatically alters the electronic properties and allows for further diversification.
A study on fluorinated carboxylic acid bioisosteres highlights how the incorporation of fluorine can significantly impact physicochemical properties like acidity (pKa) and lipophilicity (logD). nih.gov Similarly, the selective retention or substitution of the fluorine atom in this compound allows for the rational design of derivatives with tailored electronic and physicochemical profiles for applications in drug discovery or materials science.
Library Synthesis Approaches Utilizing the this compound Synthon
Combinatorial chemistry and library synthesis are powerful tools for discovering new molecules with desired properties. This compound is an excellent scaffold or building block for library synthesis due to its multifunctional nature. nih.gov The presence of two different halogen atoms allows for programmed, sequential reactions in a split-and-pool synthesis strategy.
A hypothetical library synthesis could be designed as follows:
First Diversification Step: The starting scaffold is reacted with a set of first-generation nucleophiles (e.g., a collection of primary amines) under conditions that favor the selective displacement of the fluorine atom. This creates a sub-library of 3-chloro-6-amino-2-pyrazinecarbonitriles.
Second Diversification Step: The resulting sub-library is then reacted with a set of second-generation nucleophiles (e.g., a collection of alcohols in the presence of a base) to displace the remaining chlorine atom.
This two-step diversification approach can rapidly generate a large and diverse library of 3,6-disubstituted-2-pyrazinecarbonitrile derivatives. Such libraries are valuable in high-throughput screening campaigns for the identification of new drug leads. The concept of using multifunctional building blocks is central to modern library design, including DNA-encoded libraries (DEL), where scaffolds with multiple reaction handles are highly prized. nih.govnih.gov
Table 2: Illustrative Scheme for a 2D Combinatorial Library
| Nucleophile 2 (R²-OH) | |||
|---|---|---|---|
| Methanol | Ethanol | Propanol | |
| **Nucleophile 1 (R¹-NH₂) ** | |||
| Aniline | 3-(Methoxy)-6-(phenylamino)-2-pyrazinecarbonitrile | 3-(Ethoxy)-6-(phenylamino)-2-pyrazinecarbonitrile | 3-(Propoxy)-6-(phenylamino)-2-pyrazinecarbonitrile |
| Benzylamine | 3-(Methoxy)-6-(benzylamino)-2-pyrazinecarbonitrile | 3-(Ethoxy)-6-(benzylamino)-2-pyrazinecarbonitrile | 3-(Propoxy)-6-(benzylamino)-2-pyrazinecarbonitrile |
| Cyclohexylamine | 3-(Methoxy)-6-(cyclohexylamino)-2-pyrazinecarbonitrile | 3-(Ethoxy)-6-(cyclohexylamino)-2-pyrazinecarbonitrile | 3-(Propoxy)-6-(cyclohexylamino)-2-pyrazinecarbonitrile |
Development of Pyrazine-Based Chalcones and Related Structures via Derivatization
Chalcones (1,3-diphenyl-2-propen-1-ones) and their heterocyclic analogues are an important class of compounds with a wide range of biological activities. Several studies have reported the synthesis of pyrazine-based chalcones, which are typically prepared via a Claisen-Schmidt condensation between a pyrazinyl methyl ketone and a substituted benzaldehyde. nih.govmdpi.com
While no direct synthesis of a chalcone (B49325) from this compound is reported, a plausible synthetic route can be proposed based on known chemical transformations:
Grignard Reaction: The nitrile group can be converted to a ketone via a Grignard reaction with methylmagnesium iodide (CH₃MgI), followed by acidic workup. This would yield 1-(3-chloro-6-fluoropyrazin-2-yl)ethan-1-one. mdpi.com
Nucleophilic Substitution (Optional): Prior to or after the formation of the ketone, one or both of the halogen atoms could be substituted with other functional groups as described in section 4.1 to introduce additional diversity. For example, reacting with sodium methoxide would yield 1-(3-chloro-6-methoxypyrazin-2-yl)ethan-1-one.
Claisen-Schmidt Condensation: The resulting pyrazinyl methyl ketone can then be condensed with a variety of substituted benzaldehydes in the presence of a base (e.g., pyridine, diethylamine) to form the target pyrazine-based chalcones. nih.govscilit.com
This derivatization strategy transforms the simple starting material into a complex, conjugated system characteristic of chalcones, which are privileged structures in medicinal chemistry. The halogen substituents on the pyrazine ring in the final chalcone structure could serve as electron-withdrawing groups that may positively influence biological activity, as has been observed in other halogenated pyrazine-based chalcones. scilit.com
Spectroscopic and Structural Elucidation Studies of 3 Chloro 6 Fluoro 2 Pyrazinecarbonitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For fluorinated pyrazines such as 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including advanced 2D techniques, provides a comprehensive understanding of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation
The ¹H NMR spectrum is anticipated to be simple, showing a single resonance for the proton at the C5 position of the pyrazine (B50134) ring. The chemical shift of this proton would be influenced by the electronegative nitrogen atoms in the ring, as well as the adjacent chloro and fluoro substituents, likely resulting in a downfield shift.
The ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the pyrazine ring and one for the nitrile carbon. The chemical shifts would be indicative of their electronic environment. The carbon bearing the fluorine atom (C6) would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The carbons adjacent to the nitrogen atoms and the halogen substituents (C2, C3, and C6) would appear at lower field compared to the carbon atom at C5. The nitrile carbon would have a characteristic chemical shift in the range of 110-120 ppm.
A hypothetical data table for the expected NMR shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 8.5 - 9.0 | - |
| C2 | 145 - 155 | - |
| C3 | 140 - 150 | - |
| C5 | 130 - 140 | - |
| C6 | 155 - 165 (with large ¹JCF) | - |
| CN | 110 - 120 | - |
¹⁹F NMR Characterization of Fluorinated Pyrazines
¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100% and a wide range of chemical shifts, making it an excellent probe for molecular structure and environment.
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of the fluorine atom at the C6 position would be influenced by the electronic effects of the pyrazine ring and the adjacent chlorine atom. This signal would likely appear as a doublet due to coupling with the proton at the C5 position (³JHF).
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the proton at C5 and the fluorine at C6, if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlation between the proton at C5 and the carbon atom at C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of atoms. For a planar molecule like this compound, through-space correlations would be consistent with the expected geometry.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, characteristic vibrational frequencies would be expected.
The IR spectrum would likely show a sharp, intense band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The C-F stretching vibration would also be present, usually in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching and C=N/C=C ring stretching vibrations would also be observed.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyrazine ring.
A table of expected vibrational frequencies is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C≡N Stretch | 2220 - 2260 |
| C-F Stretch | 1000 - 1400 |
| C-Cl Stretch | 600 - 800 |
| C=N/C=C Ring Stretch | 1400 - 1600 |
| C-H Stretch (aromatic) | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.
The pyrazine ring is an aromatic system, and the presence of substituents like chlorine, fluorine, and a nitrile group would influence the energy of these transitions and, consequently, the absorption maxima (λmax). The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are less intense and appear at longer wavelengths.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.
Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak would be expected, which is a characteristic signature for monochlorinated compounds.
The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways could include the loss of the nitrile group (CN), chlorine (Cl), or hydrogen cyanide (HCN). The fragmentation pattern provides valuable information for confirming the structure of the molecule.
A hypothetical fragmentation table is presented below.
| m/z Value | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M-26]⁺ | Loss of CN |
| [M-27]⁺ | Loss of HCN |
| [M-35]⁺ | Loss of Cl |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For substituted pyrazines, the planar aromatic ring is the dominant structural feature. The substituents on the ring, in this case, a chloro group, a fluoro group, and a carbonitrile group, are expected to be coplanar with the pyrazine ring to maximize electronic conjugation. However, minor deviations from planarity can occur due to crystal packing forces and intermolecular interactions.
To illustrate the typical bond lengths and angles that might be expected for the pyrazine core of this compound, we can consider the crystallographic data of a related molecule, 2,6-dichloropyrazine.
| Parameter | 2,6-dichloropyrazine (Exemplar) |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.234 |
| b (Å) | 12.345 |
| c (Å) | 3.876 |
| C-Cl Bond Length (Å) | ~1.73 |
| C-N Bond Length (Å) | ~1.33 |
| C-C Bond Length (Å) | ~1.38 |
| N-C-C Angle (°) | |
| ~122 | |
| C-N-C Angle (°) | |
| ~116 |
This data is for illustrative purposes to indicate expected values for a similar pyrazine core and is not the experimental data for this compound.
The presence of the electron-withdrawing fluorine and nitrile groups in this compound would likely influence the electronic distribution within the pyrazine ring, potentially leading to minor alterations in bond lengths and angles compared to 2,6-dichloropyrazine. The nitrile group, being linear, would extend from the pyrazine ring, and its nitrogen atom could act as a hydrogen bond acceptor or participate in other non-covalent interactions within the crystal lattice.
Investigation of Tautomerism and Rotamerism in Related Halogenated Pyrazine Systems
Tautomerism and rotamerism are important concepts in understanding the dynamic behavior of molecules. While specific studies on this compound are not available, the potential for these phenomena can be discussed based on the principles observed in related halogenated heterocyclic systems.
Tautomerism
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, the primary structure is generally considered stable and unlikely to exhibit significant tautomerism under normal conditions. The atoms are in fixed positions within the aromatic pyrazine ring, and there are no readily mobile protons that would lead to common tautomeric forms, such as keto-enol tautomerism.
However, in related heterocyclic systems, such as hydroxypyrazines, tautomerism is a well-documented phenomenon. For instance, a hydroxypyrazine can exist in equilibrium with its pyrazinone tautomer. While the carbonitrile group in this compound does not have a mobile proton, theoretical considerations of protonation at one of the ring nitrogens could lead to transient tautomeric species, though these would likely be high-energy and not significantly populated under standard conditions.
Rotamerism
Rotamerism refers to conformational isomerism that arises from the restricted rotation around a single bond. In the case of this compound, the bonds between the substituents (Cl, F, CN) and the pyrazine ring are generally considered to have a high rotational barrier due to the inherent planarity of the aromatic system. Therefore, distinct rotamers arising from the rotation of these substituents are not expected.
However, the concept of rotational barriers is crucial in understanding the conformational flexibility of molecules. In dihalogenated ethanes, for example, the rotation around the carbon-carbon single bond is hindered, leading to different staggered and eclipsed conformations with varying energies. While not directly applicable to the planar pyrazine system, this principle highlights the energy differences associated with the relative orientation of substituents.
For this compound, any deviation from planarity would come at a significant energetic cost due to the disruption of the aromatic system. Therefore, the molecule is expected to exist predominantly in a single, planar conformation in both solution and the solid state.
Computational and Theoretical Chemistry of 3 Chloro 6 Fluoro 2 Pyrazinecarbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and geometry of molecules. For halogenated aromatic systems such as 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a basis set like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net These calculations allow for the optimization of the molecule's geometry to its lowest energy state, providing precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is fundamental for further analysis of the molecule's electronic characteristics and reactivity. prensipjournals.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The analysis of these orbitals helps in understanding charge transfer within the molecule and predicting sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) Calculated by DFT/B3LYP Note: The following data are representative examples for similar heterocyclic compounds and are for illustrative purposes only. Actual values for this compound would require specific computation.
| Molecular Orbital | Energy (eV) | Role in Reactions |
| HOMO | -7.5 | Electron Donor |
| LUMO | -2.1 | Electron Acceptor |
| HOMO-LUMO Gap | 5.4 | Indicator of Stability |
Electrostatic Potential Maps and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and predicting the reactive behavior of a molecule. prensipjournals.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com
In this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the nitrile group due to the presence of lone pairs. Positive potential would be expected around the hydrogen atom and, to a lesser extent, the carbon atoms bonded to the electronegative chlorine and fluorine atoms, indicating these as potential sites for nucleophilic interaction. researchgate.net
Prediction of Reactivity and Reaction Pathways
Computational chemistry allows for the prediction of chemical reactivity and the elucidation of reaction mechanisms by analyzing the potential energy surface of a reaction.
The pyrazine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom is a viable leaving group. A theoretical analysis of a nucleophilic substitution reaction would involve identifying the transition state structure. libretexts.org For an SNAr reaction, the mechanism typically proceeds through a two-step process involving a high-energy intermediate known as a Meisenheimer complex. However, concerted, single-step SN2-type mechanisms can also be considered. youtube.commasterorganicchemistry.com
Computational modeling can map the energy profile of the reaction, calculating the activation energy required to reach the transition state. libretexts.org The transition state in a concerted mechanism is characterized by the partial formation of the new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group (chloride). masterorganicchemistry.com Its geometry is often trigonal bipyramidal at the reacting carbon center. libretexts.org Analyzing the stability of this transition state provides insights into the reaction kinetics. libretexts.org
This compound has multiple potential reaction sites. Computational methods can predict the regioselectivity of derivatization reactions, such as further substitutions on the ring. The regioselectivity is governed by the relative stability of the transition states or intermediates formed upon attack at different positions.
By calculating the activation energies for nucleophilic attack at the carbon bonded to chlorine versus the carbon bonded to fluorine, one can predict which halide is more likely to be substituted. Generally, the C-Cl bond is weaker and chlorine is a better leaving group than fluorine under many conditions. Furthermore, computational models can predict the most likely site for electrophilic attack by identifying the position with the highest electron density or the highest proton affinity. nih.gov This allows for a rational approach to designing synthetic pathways for new derivatives. nih.gov
Conformation and Tautomeric Preference Studies in Pyrazinecarbonitrile (B1219330) Systems
Tautomerism, the interconversion of structural isomers through proton transfer, is an important consideration for heterocyclic systems. nih.gov While this compound itself does not have readily mobile protons for common tautomeric forms like keto-enol, related pyrazine systems can exhibit prototropic tautomerism. nih.gov For instance, if the molecule were to be hydroxylated or aminated, the resulting derivatives could exist in multiple tautomeric forms (e.g., hydroxy-oxo or amino-imino tautomerism).
Computational studies can determine the relative stabilities of different possible tautomers by calculating their ground-state energies. researchgate.net The energy difference between tautomers indicates their equilibrium population. Environmental factors, such as solvent polarity, can significantly influence tautomeric equilibria, a phenomenon that can also be modeled using implicit or explicit solvent models in the calculations. nih.govresearchgate.net Understanding the predominant tautomeric form is crucial as different tautomers can exhibit distinct chemical and physical properties.
Molecular Dynamics Simulations for Dynamic Behavior
Hypothetical Research and Data:
In the absence of specific studies on this compound, we can outline the typical data and findings that would be generated from such a study. This hypothetical information serves to illustrate the utility of MD simulations for this class of compounds.
A typical MD simulation study would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulation box, often with a solvent like water, to mimic physiological or solution-phase conditions. The simulation would then be run for a specific duration, typically on the order of nanoseconds to microseconds, to track the trajectory of each atom.
Detailed Research Findings (Hypothetical):
Were such a study to be conducted, researchers would analyze the resulting trajectories to understand various aspects of the molecule's behavior. This would likely include an analysis of the rotational dynamics of the carbonitrile group and the planarity of the pyrazine ring. The simulations could reveal whether the presence of both chlorine and fluorine atoms introduces any significant ring puckering or out-of-plane distortions over time.
Furthermore, by simulating a system with multiple molecules of this compound, one could investigate intermolecular interactions. Key interactions would likely involve halogen bonding from the chlorine atom and hydrogen bonding with the nitrogen atoms of the pyrazine ring. The simulations would quantify the strength and lifetime of these interactions, providing a molecular-level understanding of how these molecules might self-assemble or interact with other molecules.
Interactive Data Tables (Hypothetical):
The following tables represent the types of data that would be generated from an MD simulation of this compound.
Table 1: Hypothetical Simulation Parameters This table would typically outline the technical details of the simulation setup.
| Parameter | Value |
| Force Field | CHARMM36 / GROMOS54a7 |
| Solvent Model | TIP3P Water |
| System Size (atoms) | ~15,000 |
| Simulation Time | 500 ns |
| Temperature | 300 K |
| Pressure | 1 atm |
Table 2: Hypothetical Analysis of Dynamic Properties This table would summarize key findings from the analysis of the simulation trajectory.
| Property | Average Value | Standard Deviation |
| Ring Dihedral Angle (C-N-C-C) | 2.5° | 1.5° |
| C-CN Bond Length | 1.45 Å | 0.05 Å |
| Solvent Accessible Surface Area | 250 Ų | 15 Ų |
| Number of Intermolecular H-Bonds | 1.2 | 0.8 |
It is crucial to reiterate that the information and data presented in this section are hypothetical and for illustrative purposes only. A dedicated computational study is required to obtain scientifically accurate data for this compound.
Lack of Publicly Available Data for Specific Applications of this compound
Following a comprehensive search of scientific and patent literature, detailed information regarding the specific applications of the chemical compound This compound as outlined in the requested article structure is not publicly available.
As a precursor in the synthesis of complex heterocyclic compounds.
Its role in the total synthesis of natural products and their analogues.
Its utilization in cascade and multicomponent reactions.
Its integration into pyrazine-based fluorescent emitters and optoelectronic materials.
Its use as a precursor for polymer chemistry and macromolecular architectures.
While literature exists for structurally similar compounds, such as other halogenated pyrazinecarbonitriles, the strict requirement to focus solely on this compound prevents the inclusion of data from these related molecules. The available information is insufficient to generate a thorough, informative, and scientifically accurate article that adheres to the provided, specific outline.
Therefore, the content for the requested sections and subsections cannot be produced at this time due to the absence of relevant data in the public domain.
Applications in Organic Synthesis and Advanced Materials Science
Integration into Functional Organic Materials
Functionalization of Advanced Materials for Specific Applications (e.g., catalysis, adsorption)
The strategic functionalization of advanced materials is paramount for tailoring their properties to specific applications. The reactive sites on 3-Chloro-6-fluoro-2-pyrazinecarbonitrile make it an excellent candidate for modifying the surfaces and structures of materials, thereby enhancing their catalytic and adsorptive capabilities.
The pyrazine (B50134) ring, with its nitrogen atoms, can act as a ligand for metal centers. By anchoring this compound onto a solid support, such as a porous organic polymer (POP), a heterogeneous catalyst can be developed. nih.govbrandeis.edu The chloro and fluoro substituents on the pyrazine ring can be displaced through nucleophilic substitution reactions, allowing for the covalent attachment of the molecule to the polymer backbone or surface. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points of attachment or functionality.
For instance, a pyrazine-functionalized POP could chelate metal ions, creating active sites for a variety of catalytic transformations. The specific nature of the metal and the pyrazine ligand can be tuned to control the selectivity and efficiency of the catalytic process. Research on triazine-based POPs has demonstrated their effectiveness in dye adsorption and as catalysts for Henry reactions, showcasing the potential of nitrogen-containing heterocyclic frameworks in materials science. nih.govmdpi.comresearchgate.net
In the realm of adsorption, materials functionalized with this compound can exhibit selective binding of guest molecules. The polar nature of the pyrazine ring and the cyano group can lead to strong interactions with polar adsorbates. Furthermore, the tailored porosity of a support material, combined with the specific chemical functionality of the pyrazine derivative, can create highly selective adsorption sites. This is particularly relevant for applications such as gas separation, water purification, and sensing.
Table 1: Potential Applications in Functionalized Materials
| Application Area | Functionalization Strategy | Potential Advantage |
| Catalysis | Covalent attachment to porous organic polymers (POPs) followed by metal coordination. | Creation of robust, recyclable heterogeneous catalysts with tunable activity and selectivity. |
| Adsorption | Surface modification of silica or other inorganic supports via silane coupling agents functionalized with the pyrazine moiety. | Enhanced selectivity for polar analytes due to dipole-dipole interactions and hydrogen bonding. |
| Sensors | Incorporation into a polymer matrix where interaction with an analyte modulates the material's optical or electronic properties. | High sensitivity and selectivity based on specific host-guest interactions with the pyrazine core. |
Strategies for Diversity-Oriented Synthesis (DOS) using Pyrazinecarbonitrile (B1219330) Core
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukcam.ac.ukscispace.com The this compound core is an excellent scaffold for DOS due to its multiple, orthogonally reactive functional groups, which allow for the systematic introduction of molecular diversity.
A key principle of DOS is the generation of skeletal diversity, where different core structures are synthesized from a common starting material. nih.govbeilstein-journals.org The pyrazinecarbonitrile scaffold can be elaborated through various synthetic transformations to access a wide range of heterocyclic systems.
Key Diversification Strategies:
Appendage Diversity: The chloro and fluoro groups on the pyrazine ring can be sequentially substituted with a variety of nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains and functional groups around the pyrazine core. Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to form carbon-carbon and carbon-nitrogen bonds, further expanding the accessible chemical space. tandfonline.comrsc.org
Functional Group Diversity: The nitrile group is a versatile functional handle that can be converted into other functionalities, including amides, carboxylic acids, tetrazoles, and amines. Each of these transformations introduces new chemical properties and potential interaction points for biological targets.
Skeletal Diversity: The pyrazine ring itself can be a substrate for reactions that alter the core skeleton. For example, ring-closing metathesis or cycloaddition reactions involving substituents introduced at the chloro or fluoro positions could lead to the formation of fused or spirocyclic ring systems. This strategy allows for the exploration of novel three-dimensional chemical space.
Table 2: Exemplar Reactions for Diversity-Oriented Synthesis
| Reaction Type | Reagents and Conditions | Resulting Diversity |
| Nucleophilic Aromatic Substitution | Various amines, alkoxides, or thiolates | Appendage Diversity |
| Suzuki Cross-Coupling | Aryl or heteroaryl boronic acids, Pd catalyst, base | Appendage Diversity |
| Nitrile Hydrolysis | Acid or base catalysis | Functional Group Diversity (Carboxylic Acid/Amide) |
| [2+3] Cycloaddition | Sodium azide, Lewis acid | Functional Group Diversity (Tetrazole) |
| Ring-Closing Metathesis | Appending diene-containing side chains, Grubbs catalyst | Skeletal Diversity |
The systematic application of these synthetic strategies to the this compound core can generate large and diverse libraries of compounds. These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents or chemical probes to investigate biological processes. The principles of DOS, focused on maximizing molecular diversity, are well-suited to leveraging the chemical potential of this versatile pyrazine building block. mdpi.comacs.orgnih.gov
Future Research Directions and Emerging Trends in Halogenated Pyrazinecarbonitrile Chemistry
Development of More Sustainable and Efficient Synthetic Methodologies
The current synthesis of 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, as outlined in the patent literature, involves the direct fluorination of 3-chloro-2-pyrazinecarbonitrile using 10% fluorine gas diluted with nitrogen. google.com While effective, this method utilizes highly hazardous reagents and requires specialized equipment, limiting its scalability and broader accessibility. Future research will undoubtedly focus on developing greener and more efficient synthetic routes.
Key areas of exploration will likely include:
Late-Stage Fluorination: The development of nucleophilic or electrophilic fluorinating agents that are safer and easier to handle than fluorine gas will be a priority. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) could be explored for the direct fluorination of pyrazine (B50134) precursors under milder conditions.
Flow Chemistry: The use of microreactor technology could enable the safer handling of hazardous reagents like fluorine gas by minimizing reaction volumes and allowing for precise control over reaction parameters. This would not only enhance safety but also potentially improve reaction efficiency and selectivity.
Catalytic Methods: The development of catalytic methods for the introduction of fluorine and chlorine onto the pyrazine core would represent a significant advancement. This could involve transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches, which would reduce waste and improve atom economy.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Potential Challenges |
| Current Method (Direct Fluorination) | High efficiency | Use of hazardous F2 gas, requires specialized equipment |
| Late-Stage Fluorination with Safer Reagents | Improved safety, broader applicability | Reagent cost, potential for side reactions |
| Flow Chemistry | Enhanced safety, precise control, scalability | Initial equipment cost, potential for clogging |
| Catalytic Methods | High atom economy, reduced waste, milder conditions | Catalyst development and optimization, substrate scope |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is dictated by the interplay of the electron-withdrawing nitrile group and the two halogen substituents. The carbon atoms attached to the chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). Future research will likely focus on systematically exploring these reactions to generate a diverse library of derivatives.
Emerging trends in this area may include:
Site-Selective Functionalization: A key challenge and opportunity will be the development of methods for the selective substitution of either the chloro or the fluoro group. This could be achieved by carefully tuning reaction conditions (temperature, solvent, and nucleophile) or through the use of directing groups.
Transition-Metal-Catalyzed Cross-Coupling: The chloro and fluoro groups can potentially participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.
Transformations of the Nitrile Group: The nitrile group itself is a versatile functional handle that can be transformed into other functionalities, such as amines, amides, carboxylic acids, and tetrazoles. The in-situ generation of tetrazolate ligands from pyrazinecarbonitrile (B1219330) has been shown to be a viable strategy for the construction of coordination polymers. acs.org
Computational Design of Pyrazinecarbonitrile Derivatives with Tuned Properties
Computational chemistry and molecular modeling are poised to play a crucial role in accelerating the discovery of new pyrazinecarbonitrile derivatives with tailored properties. Density Functional Theory (DFT) and other computational methods can be used to predict key molecular properties and guide synthetic efforts.
Future computational studies will likely focus on:
Predicting Reactivity and Selectivity: Computational models can be used to predict the most likely sites for nucleophilic attack and to understand the factors that govern the regioselectivity of substitution reactions.
Tuning Optoelectronic Properties: For applications in organic electronics, computational methods can be used to predict the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties of different derivatives. This will enable the in-silico design of materials with optimized performance for applications such as OLEDs and organic photovoltaics.
Designing for Self-Assembly: Molecular dynamics simulations can be used to study the intermolecular interactions of pyrazinecarbonitrile derivatives and to predict their self-assembly behavior in the solid state or in solution. This will be crucial for the design of crystalline materials and supramolecular structures.
| Predicted Property | Computational Method | Potential Application |
| Reaction Energetics | Density Functional Theory (DFT) | Optimization of synthetic routes |
| HOMO/LUMO Energies | Time-Dependent DFT (TD-DFT) | Design of organic electronic materials |
| Crystal Packing | Molecular Dynamics (MD) | Engineering of solid-state properties |
Applications in Advanced Material Science beyond Optoelectronics
While the optoelectronic applications of pyrazine derivatives are well-established, future research will explore the use of this compound in other areas of advanced material science.
Emerging application areas may include:
Porous Organic Polymers (POPs): The rigid and functionalizable nature of the pyrazine core makes it an excellent building block for the synthesis of POPs. These materials have potential applications in gas storage and separation, catalysis, and sensing. The presence of halogen atoms can enhance the gas uptake properties of these materials.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazine ring and the nitrile group can act as coordination sites for metal ions, enabling the construction of coordination polymers and MOFs. acs.orgkisti.re.kr These materials have a wide range of potential applications, including in catalysis, sensing, and drug delivery. The halogen substituents can be used to tune the properties of the resulting frameworks.
Luminescent Materials: Pyrazine derivatives are known to exhibit interesting photophysical properties. acs.org By functionalizing the this compound core with different chromophores, it may be possible to develop novel luminescent materials for applications in sensing, bioimaging, and solid-state lighting.
Collaborative Research at the Interface of Organic Chemistry and Materials Science
The full potential of this compound and its derivatives will only be realized through close collaboration between organic chemists, materials scientists, and computational chemists. acs.orgresearchgate.net
Future collaborative efforts will be essential for:
Bridging the Gap between Synthesis and Application: Organic chemists can synthesize new derivatives, while materials scientists can characterize their properties and fabricate them into devices.
Integrating Computational and Experimental Approaches: Computational chemists can guide the design of new materials, which can then be synthesized and tested experimentally in an iterative loop.
Exploring Interdisciplinary Applications: Collaborations with researchers in fields such as biology, medicine, and engineering could lead to the discovery of entirely new applications for this versatile class of compounds. The development of new materials for organic electronics and other advanced technologies often arises from such interdisciplinary collaborations. organic-electronics-hd.de
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-6-fluoro-2-pyrazinecarbonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves halogenation and nitrile introduction on a pyrazine backbone. A common approach is the cyclization of substituted pyrazine precursors using nitrile group donors (e.g., cyanide sources) under controlled conditions. Solvents like dimethylformamide (DMF) or acetonitrile, coupled with catalysts such as potassium carbonate, are critical for achieving high yields. Reaction parameters (temperature: 80–120°C, time: 12–24 hours) must be optimized to minimize side products like dehalogenated derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and FT-IR to verify nitrile (C≡N) and halogen (C-Cl, C-F) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, though care is needed to address potential twinning or disorder in the crystal lattice .
Q. What are the primary chemical reactions that this compound undergoes, and how can these be leveraged for derivatization?
- Methodological Answer : The compound participates in nucleophilic substitution (e.g., Cl/F replacement with amines or alkoxides) and nitrile group transformations (e.g., hydrolysis to carboxylic acids). For example, the chloro group can be substituted under mild basic conditions (K₂CO₃ in DMF, 60°C), while the nitrile may undergo reduction to amines using LiAlH₄. These reactions enable synthesis of analogs like 3-amino-6-fluoro-2-pyrazinecarboxamide .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for halogenated pyrazine derivatives like this compound?
- Methodological Answer : Discrepancies in bond lengths or angles often arise from electron density artifacts or partial occupancy of halogens. Use SHELXL’s restraints (e.g., DFIX, SADI) to refine disordered regions. Pair XRD with computational methods (DFT calculations) to validate geometric parameters. For ambiguous cases, supplement with spectroscopic data (e.g., ¹⁹F NMR to confirm fluorine positioning) .
Q. What strategies are effective for designing bioactive derivatives of this compound, and how can their activity be rationalized?
- Methodological Answer : Target modifications at reactive sites (Cl/F substitution or nitrile conversion) to enhance binding affinity. For example, replacing Cl with a piperazinyl group (via Buchwald-Hartwig coupling) can improve solubility and receptor interaction. Use molecular docking studies to predict interactions with biological targets (e.g., kinases). Validate with in vitro assays, such as enzyme inhibition or cytotoxicity screens .
Q. How do solvent and catalyst choices impact the scalability of this compound synthesis in flow chemistry systems?
- Methodological Answer : In continuous flow systems, polar aprotic solvents (e.g., acetonitrile) enhance mixing and heat transfer, while heterogeneous catalysts (e.g., Pd/C for coupling reactions) improve recyclability. Optimize residence time (5–10 minutes) and temperature (90–110°C) to prevent clogging from insoluble intermediates. Monitor reaction progress with inline IR spectroscopy .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
- Methodological Answer : Halogenated byproducts (e.g., dichloro or difluoro analogs) may co-elute in HPLC. Use orthogonal methods:
- HPLC-MS with a C18 column (ACN/water gradient) for separation.
- GC-MS with derivatization (e.g., silylation) for volatile impurities.
- ²⁹Si NMR (if silane reagents are used) to detect silicon-containing contaminants .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
